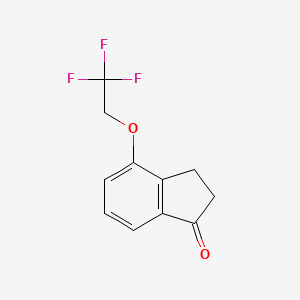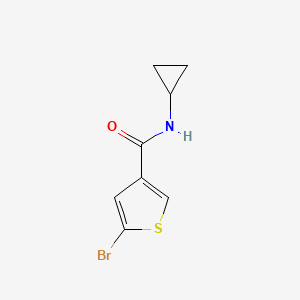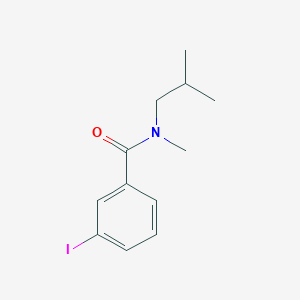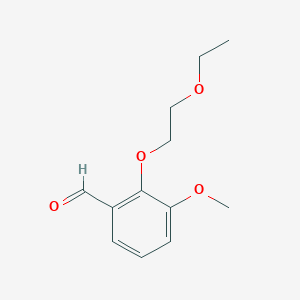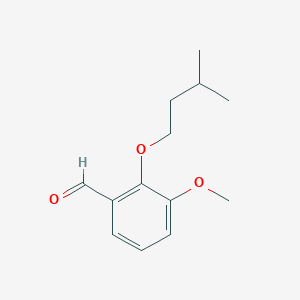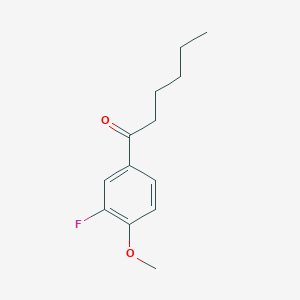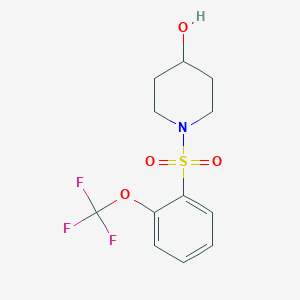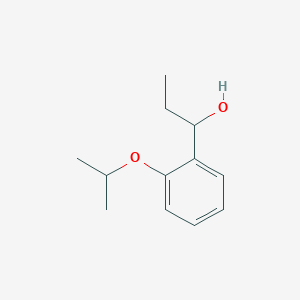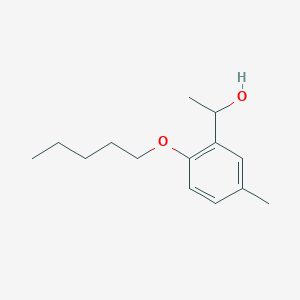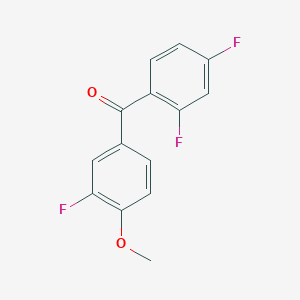
4-Methoxy-2',3,4'-trifluorobenzophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2’,3,4’-trifluorobenzophenone is an organic compound with the molecular formula C14H9F3O2 It is a derivative of benzophenone, where the phenyl rings are substituted with methoxy and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2’,3,4’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methoxybenzoyl chloride and 2,3,4-trifluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
4-Methoxybenzoyl chloride+2,3,4-TrifluorobenzeneAlCl34-Methoxy-2’,3,4’-trifluorobenzophenone
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-2’,3,4’-trifluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
4-Methoxy-2’,3,4’-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzophenone structure can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-methoxy-2’,3,4’-trifluorobenzophenone derivatives with additional carbonyl groups.
Reduction: Formation of 4-methoxy-2’,3,4’-trifluorobenzhydrol.
Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.
科学研究应用
4-Methoxy-2’,3,4’-trifluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Methoxy-2’,3,4’-trifluorobenzophenone involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group can participate in hydrogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-Methoxybenzophenone: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
2’,3,4’-Trifluorobenzophenone: Lacks the methoxy group, affecting its reactivity and applications.
4-Methoxy-2’,3,4’-trifluoroacetophenone: Similar structure but with an acetyl group instead of a benzoyl group.
Uniqueness
4-Methoxy-2’,3,4’-trifluorobenzophenone is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties
属性
IUPAC Name |
(2,4-difluorophenyl)-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c1-19-13-5-2-8(6-12(13)17)14(18)10-4-3-9(15)7-11(10)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLNECRHJBOKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
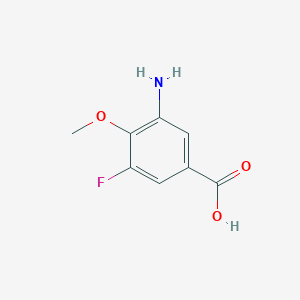
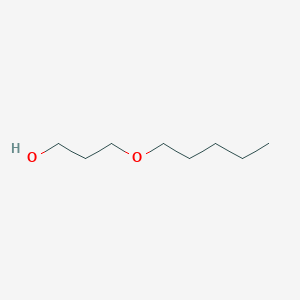
![3-[(Oxan-4-yl)methoxy]propan-1-ol](/img/structure/B7879261.png)
![3-[(2,3-Difluorophenoxy)methyl]piperidine](/img/structure/B7879264.png)
